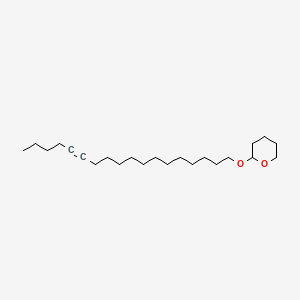![molecular formula C7H8ClN3O B13863482 (1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of solid-supported catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation, nitration, and other substitution reactions can be performed on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
Uniqueness
(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-c]pyridin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c11-4-7-5-3-9-10-6(5)1-2-8-7;/h1-3,11H,4H2,(H,9,10);1H |
InChI Key |
BVUJLVSMXHZTOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)

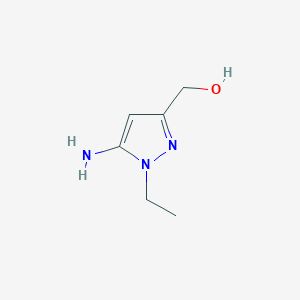

![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
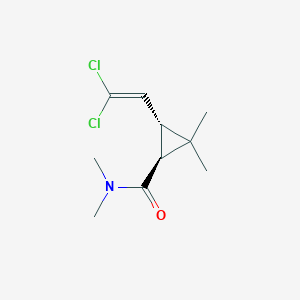

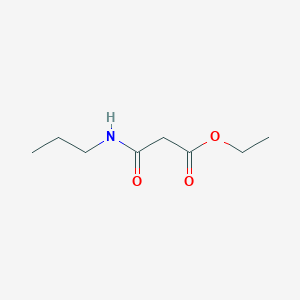



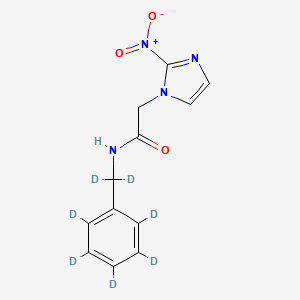
![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
